molecular formula C8H8F3NO B1432343 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol CAS No. 1345973-17-2

1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol

Cat. No.: B1432343
CAS No.: 1345973-17-2
M. Wt: 191.15 g/mol
InChI Key: SLIPRZYFPIINFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with an ethanol group at the 2-position

Chemical Reactions Analysis

Types of Reactions

1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ethanol group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine: Lacks the ethanol group, making it less versatile in certain applications.

    3-(Trifluoromethyl)pyridine: Similar structure but different position of the trifluoromethyl group, leading to different chemical properties.

    4-(Trifluoromethyl)pyridine: Another positional isomer with distinct reactivity and applications.

Uniqueness

1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol is unique due to the combination of the trifluoromethyl and ethanol groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5(13)7-3-2-6(4-12-7)8(9,10)11/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIPRZYFPIINFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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